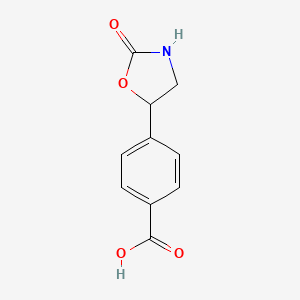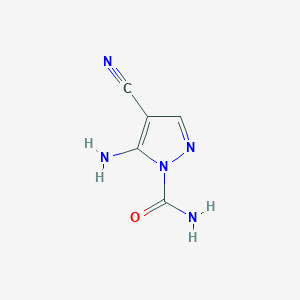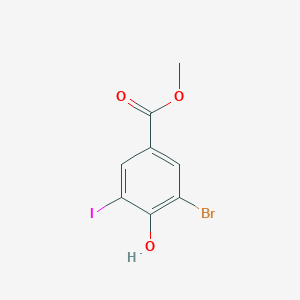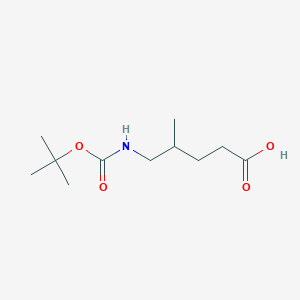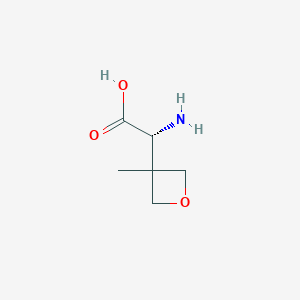
(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the amino and acetic acid functional groups. One common method involves the cyclization of a suitable precursor to form the oxetane ring. For example, the intramolecular cyclization of a hydroxy ester can be used to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives .
Applications De Recherche Scientifique
(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of nicotinamide phosphoribosyltransferase inhibitors, which have potential therapeutic applications in oncology.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of various oxetane-containing compounds, which are valuable intermediates in drug discovery and development.
Biological Research: The compound is used in the development of prodrugs for the treatment or prevention of central nervous system diseases.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid involves its interaction with specific molecular targets. For example, as a nicotinamide phosphoribosyltransferase inhibitor, it interferes with the enzyme’s activity, leading to the depletion of nicotinamide adenine dinucleotide (NAD+) levels in cells. This can result in the inhibition of cellular metabolism and induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methyloxetan-3-yl)acetic acid: This compound is structurally similar but lacks the amino group.
3-Methyl-3-oxetaneacetic acid: Another similar compound used in the synthesis of various derivatives.
Uniqueness
(2R)-2-Amino-2-(3-methyloxetan-3-yl)acetic acid is unique due to the presence of both the amino and acetic acid functional groups attached to the oxetane ring
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-methyloxetan-3-yl)acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(2-10-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
QPPGRHORBRRJSX-BYPYZUCNSA-N |
SMILES isomérique |
CC1(COC1)[C@H](C(=O)O)N |
SMILES canonique |
CC1(COC1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


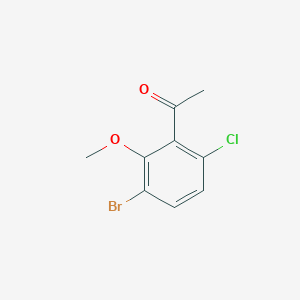
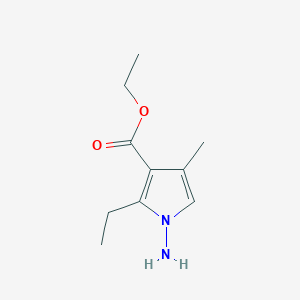
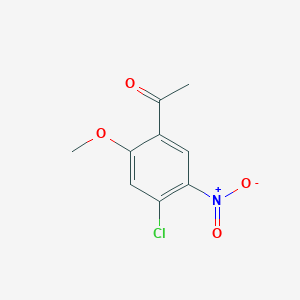
![2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12858736.png)
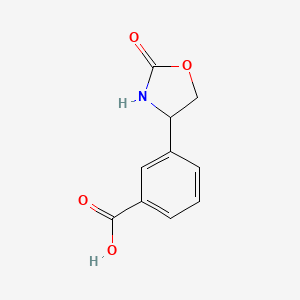
![5-Ethyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12858747.png)
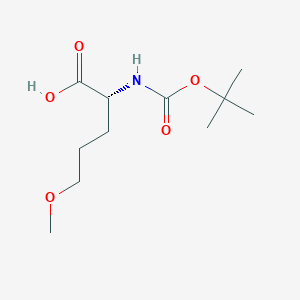

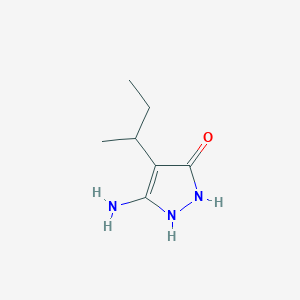
![(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one](/img/structure/B12858765.png)
